![molecular formula C8H10S2 B1202229 1,3-Benzenedimethanethiol CAS No. 41563-69-3](/img/structure/B1202229.png)
1,3-Benzenedimethanethiol
Overview
Description
Synthesis Analysis
The synthesis of BDMT-related compounds often involves palladium-catalyzed coupling reactions. For example, 1,4-bis(3,3,3-triphenylpropynyl)benzene, a compound with a structure allowing phenylene rotation similar to that expected in BDMT dynamics, can be synthesized through a Pd(0)-catalyzed coupling process involving 3,3,3-triphenylpropyne and 1,4-diiodobenzene (Domínguez et al., 2002).
Molecular Structure Analysis
BDMT molecules can adopt different geometries on surfaces, significantly affecting their chemical reactivity and physical properties. For instance, on gold surfaces, BDMT can form self-assembled monolayers with molecules arranged in an upright position, suggesting a strong interaction with the surface through the thiol groups (Pasquali et al., 2008).
Chemical Reactions and Properties
The chemical reactions of BDMT primarily involve the thiol groups and their ability to bind to metal surfaces, forming stable self-assembled monolayers. These layers can significantly alter the surface characteristics of the metals, such as their resistance to corrosion, conductivity, and catalytic activity (Murty et al., 1998).
Physical Properties Analysis
The physical properties of BDMT and its derivatives are closely tied to their molecular structure and surface interactions. For example, the adsorption of BDMT on gold leads to the formation of monolayers that can significantly modify the electrical and mechanical properties of the gold surface (Pasquali et al., 2011).
Chemical Properties Analysis
BDMT’s chemical properties are largely defined by its thiol groups, which are responsible for its ability to form bonds with metal surfaces. This bonding capability is crucial for the formation of monolayers on metals, leading to applications in nanotechnology and materials science. The stability and reactivity of these monolayers can be influenced by factors such as the surface structure of the metal and the environmental conditions (Xiao et al., 2004).
Scientific Research Applications
Adsorption Characteristics on Gold Surfaces
1,3-BDMT demonstrates unique adsorption behaviors on Au surfaces. It is found to adsorb via two S-Au linkages at concentrations below monolayer coverage but adopts an upright geometry as the concentration increases on Au nanoparticles. This property is distinct from its analog, 1,3-benzenedithiol, due to the presence of a methylene unit in 1,3-BDMT (Lim et al., 2008).
Electron Transport Properties
The electron transport properties of 1,3-BDMT, when covalently bonded to gold electrodes, have been extensively studied. It exhibits specific conductance values and shows broad conductance peaks, reflecting variations in the microscopic details of different molecular junctions. This research is significant for molecular electronics (Xiao et al., 2004).
Interfacial Structure on Silver Surfaces
When adsorbed on colloidal Ag nanoparticle surfaces, 1,3-BDMT shows different adsorption patterns compared to 1,3-benzenedithiol. This is attributed to the absence of the methylene unit in 1,3-benzenedithiol, influencing the self-assembly efficiency on Ag surfaces (Lim et al., 2008).
Film Growth and Properties on Au(111)
Studies on the growth and properties of 1,4-benzenedimethanethiol films on Au(111) provide insights into the effect of solvents used in preparing organic films and the orientation of molecules in these films (Pasquali et al., 2007).
Safety Evaluation in Food Contact Materials
The safety evaluation of a related substance, 1,3-bis(isocyanatomethyl)benzene (a derivative of 1,3-BDMT), in food contact materials is also studied. The risk assessment indicates no concern for genotoxicity in vivo (Flavourings, 2012).
Self-Assembly on Gold Surfaces
Research into the self-assembly of 1,4-benzenedimethanethiol on gold surfaces suggests that well-organized monolayers with standing-up molecules can be achieved under specific conditions, offering insights into the formation mechanism and interface properties (Hamoudi et al., 2010).
Safety And Hazards
1,3-Benzenedimethanethiol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
properties
IUPAC Name |
[3-(sulfanylmethyl)phenyl]methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNABGZJVWSNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CS)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342987 | |
Record name | 1,3-Benzenedimethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenedimethanethiol | |
CAS RN |
41563-69-3 | |
Record name | 1,3-Benzenedimethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenedimethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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